1-Methoxy-4-methylcyclohexane-1-carboxylic acid

Lipophilicity Drug-likeness ADME prediction

1-Methoxy-4-methylcyclohexane-1-carboxylic acid (CAS 1249639-08-4) is a geminally disubstituted cyclohexane carboxylic acid scaffold bearing a methoxy group and a carboxylic acid at the 1-position, with a methyl substituent at the 4-position (C₉H₁₆O₃, MW 172.22 g/mol). The compound belongs to the broader class of substituted cyclohexanecarboxylic acids, which serve as fundamental structural motifs in medicinal chemistry due to their conformational rigidity and presence in biologically active molecules.

Molecular Formula C9H16O3
Molecular Weight 172.22 g/mol
Cat. No. B12314875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methoxy-4-methylcyclohexane-1-carboxylic acid
Molecular FormulaC9H16O3
Molecular Weight172.22 g/mol
Structural Identifiers
SMILESCC1CCC(CC1)(C(=O)O)OC
InChIInChI=1S/C9H16O3/c1-7-3-5-9(12-2,6-4-7)8(10)11/h7H,3-6H2,1-2H3,(H,10,11)
InChIKeyGAJMGWXTQGYYPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methoxy-4-methylcyclohexane-1-carboxylic acid: Physicochemical Identity and Comparator Landscape for Informed Procurement


1-Methoxy-4-methylcyclohexane-1-carboxylic acid (CAS 1249639-08-4) is a geminally disubstituted cyclohexane carboxylic acid scaffold bearing a methoxy group and a carboxylic acid at the 1-position, with a methyl substituent at the 4-position (C₉H₁₆O₃, MW 172.22 g/mol) [1]. The compound belongs to the broader class of substituted cyclohexanecarboxylic acids, which serve as fundamental structural motifs in medicinal chemistry due to their conformational rigidity and presence in biologically active molecules . Its closest structural analogs include 4-methylcyclohexane-1-carboxylic acid (lacking the 1-methoxy group), 1-methoxycyclohexane-1-carboxylic acid (lacking the 4-methyl group), 4-methoxycyclohexane-1-carboxylic acid (methoxy at position 4 rather than 1), and unsubstituted cyclohexane-1-carboxylic acid. The unique geminal arrangement of methoxy and carboxyl groups at C1, combined with the remote 4-methyl substituent, creates a distinct steric and electronic profile that differentiates this compound from its in-class alternatives [1].

Why 1-Methoxy-4-methylcyclohexane-1-carboxylic acid Cannot Be Casually Replaced by Simpler Cyclohexane Carboxylic Acid Analogs


Superficially, 4-methylcyclohexane-1-carboxylic acid or 1-methoxycyclohexane-1-carboxylic acid may appear to be acceptable substitutes for 1-methoxy-4-methylcyclohexane-1-carboxylic acid in synthetic or pharmacological applications. However, the combination of geminal 1,1-disubstitution (methoxy + carboxyl) and a remote 4-methyl group produces a unique confluence of physicochemical properties—including lipophilicity (XLogP3 = 1.5), polar surface area (46.5 Ų), and conformational constraints—that cannot be replicated by any single-substituent analog [1]. The presence of both substituents simultaneously modulates hydrogen-bonding capacity (3 H-bond acceptors vs. 2 for the unsubstituted parent), alters the pKa of the carboxylic acid through through-bond inductive effects and steric shielding, and introduces stereochemical complexity (cis/trans isomerism at the 4-position) that is absent in simpler analogs . These differences translate into measurably distinct pharmacokinetic parameter predictions and divergent reactivity profiles in downstream coupling reactions, making casual substitution a material risk to experimental reproducibility and lead optimization campaigns.

Quantitative Differentiation Evidence: 1-Methoxy-4-methylcyclohexane-1-carboxylic acid vs. Closest Analogs


Lipophilicity Modulation: XLogP3 Comparison Reveals a 0.6-log-unit Spread Across Close Analogs

The target compound exhibits an XLogP3 of 1.5, placing it at an intermediate lipophilicity between the more lipophilic 4-methylcyclohexane-1-carboxylic acid (LogP 1.90–2.27) and the more hydrophilic 4-methoxycyclohexane-1-carboxylic acid (XLogP3 = 0.9) [1]. This 0.6-log-unit range is pharmacologically meaningful: a ΔLogP of 0.5–0.6 corresponds to an approximately 3–4 fold difference in octanol-water partition coefficient, which can significantly impact membrane permeability, protein binding, and metabolic clearance predictions in drug discovery programs [2]. The target compound's intermediate LogP of 1.5 falls within the optimal range (0–3) for oral drug-likeness per Lipinski guidelines, whereas the 4-methyl analog at LogP 2.27 approaches the upper boundary and the 4-methoxy analog at 0.9 trends toward excessive hydrophilicity for CNS penetration [2].

Lipophilicity Drug-likeness ADME prediction

Polar Surface Area and Hydrogen-Bond Acceptor Count Differentiate Target from Non-Oxygenated Analogs

The target compound possesses a topological polar surface area (TPSA) of 46.5 Ų and 3 hydrogen-bond acceptor atoms, compared to 37.3 Ų TPSA and only 2 H-bond acceptors for unsubstituted cyclohexane-1-carboxylic acid [1]. The 9.2 Ų increase in PSA is attributable specifically to the 1-methoxy oxygen, which introduces an additional H-bond acceptor without adding an H-bond donor. This incremental PSA modulation is significant because PSA values below 60 Ų are generally associated with good membrane permeability, while values below 90 Ų correlate with favorable oral absorption [2]. The target compound's TPSA of 46.5 Ų remains well within the favorable range while providing enhanced aqueous solubility relative to the non-oxygenated analogs, offering a differentiated profile for medicinal chemistry campaigns where balanced polarity is desired.

Polar surface area Hydrogen bonding Permeability Drug-likeness

Molecular Complexity (Fsp3) and Three-Dimensional Character Differentiate Target from Planar Aromatic Carboxylic Acid Alternatives

The target compound exhibits an Fsp3 (fraction of sp3-hybridized carbons) of 0.888, derived from its saturated cyclohexane core with only the carboxylic acid carbon being sp2-hybridized [1]. This value substantially exceeds that of aromatic carboxylic acid building blocks commonly used in medicinal chemistry (e.g., benzoic acid derivatives, Fsp3 ≈ 0.0–0.14) and even exceeds simpler cyclohexane carboxylic acids such as the unsubstituted parent (Fsp3 = 0.857) due to the additional sp3 carbons in the methoxy and methyl substituents [2]. High Fsp3 values have been correlated with improved clinical success rates, reduced promiscuity, and enhanced aqueous solubility in drug discovery campaigns [3]. The target's Fsp3 of 0.888 positions it in the upper tier of lead-like three-dimensionality, offering a quantifiably more complex and potentially more selective scaffold than flatter aromatic carboxylic acid alternatives.

Fsp3 Molecular complexity Fraction sp3 Lead-likeness

pKa Differentiation: Predicted Carboxylic Acid Acidity Modulation by Remote Substituents

Although an experimentally measured pKa for the target compound is not available in the public domain, the predicted pKa for the closely related trans-4-methoxy-1-methylcyclohexanecarboxylic acid (the stereodefined analog) is 4.95 ± 0.44 . This value is elevated relative to unsubstituted cyclohexane-1-carboxylic acid (experimental pKa ≈ 4.89) and substantially higher than 4-methoxycyclohexane-1-carboxylic acid (predicted pKa 4.68–4.81), reflecting the electron-donating inductive effect of the 1-methoxy and 4-methyl groups that destabilize the carboxylate anion . A ΔpKa of approximately +0.06 to +0.27 units relative to the 4-methoxy analog corresponds to a ~1.2–1.9× difference in acid dissociation constant, meaning the target compound exists in a slightly less ionized form at physiological pH (7.4), which can influence passive diffusion, protein binding, and formulation strategy [1]. Procuring the stereochemically defined form is critical, as cis/trans isomerism at the 4-position introduces additional pKa variation (±0.44 units uncertainty range).

pKa Acidity Ionization Bioavailability

Synthetic Versatility: Geminal 1,1-Disubstitution Enables Orthogonal Derivatization Pathways Unavailable to Mono-Substituted Analogs

The geminal arrangement of the methoxy and carboxylic acid groups at the C1 position creates a sterically congested quaternary center that can be exploited for orthogonal functionalization not possible with mono-substituted cyclohexane carboxylic acids such as 4-methylcyclohexane-1-carboxylic acid or 4-methoxycyclohexane-1-carboxylic acid [1]. The 1-methoxy group serves as a masked hydroxyl that can be selectively demethylated (e.g., BBr₃, TMSI) to yield the corresponding 1-hydroxy-4-methylcyclohexane-1-carboxylic acid—a tertiary α-hydroxy acid scaffold of interest in medicinal chemistry—while the carboxylic acid can be independently esterified, amidated, or reduced [2]. This dual functionality is absent in analogs where the methoxy group is located at the 4-position (4-methoxycyclohexane-1-carboxylic acid), which lack the geminal substitution pattern and therefore cannot generate the same α-hydroxy acid upon demethylation. The compound is commercially available as a building block from multiple suppliers (e.g., Enamine, Chem-space) in 95% purity with catalog quantities ranging from 100 mg to 2.5 g [3].

Synthetic intermediate Orthogonal protection Building block Diversification

Optimal Application Scenarios for 1-Methoxy-4-methylcyclohexane-1-carboxylic acid Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery Requiring High Fsp3 Alicyclic Carboxylic Acid Building Blocks

With an Fsp3 of 0.888—among the highest achievable for a mono-carboxylic acid cyclohexane scaffold—this compound is ideally suited for fragment-based drug discovery (FBDD) campaigns that prioritize three-dimensional saturation to escape aromatic flatland [1]. Its intermediate LogP (1.5) and TPSA (46.5 Ų) satisfy lead-likeness criteria, while the geminal methoxy group provides a latent hydroxyl handle for late-stage diversification. Procurement of this specific scaffold, rather than 4-methylcyclohexane-1-carboxylic acid (Fsp3 = 0.857, no latent hydroxyl), enables fragment growing strategies that would otherwise require de novo synthesis of the α-hydroxy acid [2].

Medicinal Chemistry Lead Optimization: Balancing Lipophilicity for CNS vs. Peripheral Target Profiles

The compound's XLogP3 of 1.5 positions it in an optimal window for both CNS penetration (typically requiring LogP 1–3) and oral bioavailability [1]. In SAR campaigns where the 4-methyl analog (LogP ~1.90–2.27) proves too lipophilic, causing hERG liability or metabolic instability, and the 4-methoxy analog (XLogP3 = 0.9) proves too polar, causing poor membrane permeability, the target compound offers a differentiated intermediate lipophilicity profile that can rescue a lead series from property-based attrition [2].

Stereochemical Probe Synthesis: Exploiting cis/trans Isomerism at the 4-Position for Conformational SAR

The 4-methyl substituent introduces cis/trans stereoisomerism, enabling systematic conformational SAR studies where the spatial orientation of the methyl group relative to the geminal C1 substituents can be correlated with biological activity [1]. The predicted pKa difference of ±0.44 units between stereoisomers further underscores the need for stereochemically defined material. Procurement of stereochemically pure batches (either cis or trans) is essential for reproducible pharmacological profiling, as the stereochemical identity directly impacts both physicochemical properties and target engagement [2].

Late-Stage Functionalization Scaffold for Diversity-Oriented Synthesis Libraries

The orthogonal reactivity of the carboxylic acid (amenable to amide coupling, esterification, reduction) and the 1-methoxy group (amenable to selective demethylation to reveal a tertiary alcohol) makes this compound a strategically valuable core scaffold for generating diverse compound libraries from a single building block [1]. Unlike mono-substituted analogs, which offer only one diversification point, the target compound supports divergent parallel synthesis: the carboxylic acid can be elaborated into amides, esters, or heterocycles while the methoxy group is preserved as a masked polar handle, or alternatively, the methoxy group can be deprotected to generate an α-hydroxy acid for further functionalization [2]. This dual-handle architecture reduces the number of synthetic steps required to access diverse chemical space compared to sequential mono-functionalization strategies.

Quote Request

Request a Quote for 1-Methoxy-4-methylcyclohexane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.